molecular formula C6H9NO2 B047508 (S)-1-(5-methylisoxazol-3-yl)ethanol CAS No. 119596-06-4

(S)-1-(5-methylisoxazol-3-yl)ethanol

Cat. No. B047508
M. Wt: 127.14 g/mol
InChI Key: BRPQABWKQYZYQC-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including (S)-1-(5-Methylisoxazol-3-yl)ethanol, involves multicomponent reactions or cyclocondensation methods. For instance, a highly efficient methodology for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones has been developed by visible light-induced multicomponent reaction in aqueous ethanol, showcasing the versatility and efficiency of synthesizing isoxazole derivatives under mild conditions (Saikh, Das, & Ghosh, 2013).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by X-ray crystallography, revealing their crystalline forms and lattice parameters. For example, a study on the synthesis and crystallographic structure of a related compound, N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, provided insights into its monoclinic system and intramolecular and intermolecular contacts, highlighting the detailed structural aspects of isoxazole derivatives (Çelik, Ulusoy, Taş, & İde, 2007).

Chemical Reactions and Properties

Isoxazole derivatives engage in various chemical reactions, contributing to their broad utility in synthetic chemistry. The reactivity includes cyclocondensation reactions and the ability to form complexes with metals, demonstrating their potential as ligands in coordination chemistry. For instance, efficient routes for the regioselective synthesis of bis(het)arylisoxazoles have been developed, showcasing the compound's chemical versatility and application in synthesizing complex molecular structures with specific regioselectivity (Raghava et al., 2014).

Scientific Research Applications

Structural and Chemical Studies

(S)-1-(5-methylisoxazol-3-yl)ethanol and its derivatives are predominantly utilized in the field of chemistry for structural and molecular studies. For instance, a compound structurally related to (S)-1-(5-methylisoxazol-3-yl)ethanol, specifically N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, has been synthesized and analyzed using X-ray crystallography. This study helped in understanding the crystalline structure and molecular interactions of the compound, indicating its potential for further chemical exploration (Ö. Çelik et al., 2007).

Synthesis of Bioactive Compounds

Compounds related to (S)-1-(5-methylisoxazol-3-yl)ethanol have been synthesized for potential bioactive applications. For example, the synthesis of imidazole, coumarin, and isoxazole containing compounds, including derivatives of (S)-1-(5-methylisoxazol-3-yl)ethanol, has attracted considerable attention due to their considerable bioactivity, such as anti-inflammatory, antitumor, and antimicrobial properties (E. Rajanarendar et al., 2005).

Material Science and Molecular Architecture

In material science and molecular architecture, (S)-1-(5-methylisoxazol-3-yl)ethanol derivatives have been utilized to synthesize complex molecular structures. For instance, a new series of isoxazole substituted fused triazolo-thiadiazoles were synthesized, highlighting the compound's versatility and potential in creating diverse molecular frameworks with possible applications in material science and nanotechnology (Krishnaiah Vaarla & R. R. Vedula, 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of (S)-1-(5-methylisoxazol-3-yl)ethanol have been synthesized and characterized, indicating the compound's relevance in drug design and development. For instance, microwave-assisted synthesis has been used to create new isoxazolyltriazinan-2-ones, which could potentially lead to the discovery of new drugs and therapeutic agents (E. Rajanarendar et al., 2004).

properties

IUPAC Name

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQABWKQYZYQC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5-methylisoxazol-3-yl)ethanol

CAS RN

119596-06-4
Record name (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol
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